molecular formula C19H22N2 B13953835 1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine CAS No. 63918-76-3

1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine

Cat. No.: B13953835
CAS No.: 63918-76-3
M. Wt: 278.4 g/mol
InChI Key: BSZNQHDGIACTOZ-UHFFFAOYSA-N
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Description

5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine is a tricyclic compound that belongs to the class of dibenzazepines. It is known for its significant pharmacological properties, particularly in the treatment of depressive disorders. This compound is structurally characterized by a dibenzazepine core with a dimethylamino propyl side chain, which contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine typically involves the reaction of dibenzazepine with 3-dimethylaminopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, which can further be utilized in various pharmacological applications .

Scientific Research Applications

5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine is unique due to its specific side chain, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it particularly effective in certain therapeutic applications, especially in the treatment of depressive disorders .

Properties

CAS No.

63918-76-3

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-2-amine

InChI

InChI=1S/C19H22N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-13,15H,14H2,1-3H3

InChI Key

BSZNQHDGIACTOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)N(C)C

Origin of Product

United States

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